molecular formula C10H19NO2S B13179679 Spiro[4.5]decane-1-sulfonamide

Spiro[4.5]decane-1-sulfonamide

Cat. No.: B13179679
M. Wt: 217.33 g/mol
InChI Key: RELMXWPLZXFPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[4.5]decane-1-sulfonamide is a chemical compound characterized by its unique spirocyclic structure, where two rings share a single common atom. This compound is part of the broader class of spiro compounds, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.5]decane-1-sulfonamide typically involves the formation of the spirocyclic core followed by the introduction of the sulfonamide group. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. For instance, the dimerization of ene-vinylidenecyclopropanes catalyzed by rhodium (I) complexes can be used to construct the spiro[4.5]decane skeleton . The sulfonamide group can then be introduced through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonamide group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Spiro[4.5]decane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[4.5]decane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific derivative and its intended use. Studies have shown that spiro compounds can act as enzyme inhibitors, receptor modulators, or signaling pathway regulators .

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane: Lacks the sulfonamide group but shares the spirocyclic core structure.

    Spiro[4.5]decanone: Contains a ketone group instead of a sulfonamide.

    Spiro[4.5]decane-1-carboxamide: Features a carboxamide group instead of a sulfonamide.

Uniqueness

Spiro[4.5]decane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it particularly valuable in medicinal chemistry and drug design.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

spiro[4.5]decane-4-sulfonamide

InChI

InChI=1S/C10H19NO2S/c11-14(12,13)9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8H2,(H2,11,12,13)

InChI Key

RELMXWPLZXFPIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC2S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.